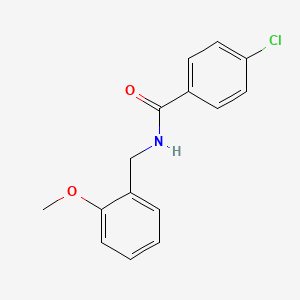

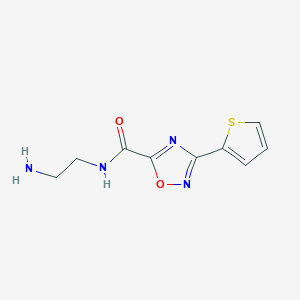

4-chloro-N-(2-methoxybenzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"4-chloro-N-(2-methoxybenzyl)benzamide" belongs to a class of organic compounds known for their diverse biological activities and applications in pharmaceuticals, material science, and organic synthesis. This compound, characterized by the presence of a benzamide moiety substituted with a methoxybenzyl group and a chlorine atom, is of interest due to its potential as a building block in medicinal chemistry and its physicochemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves amide bond formation strategies, coupling of amine components with acid chlorides, or esters in the presence of catalysts. For example, the synthesis of related benzamide compounds can be achieved through the reaction of corresponding benzoic acids with amines under dehydrating conditions or coupling reagents (e.g., EDC, DCC) (Mazimba, 2016).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "this compound," can be analyzed using spectroscopic methods such as NMR, IR, and MS, along with X-ray crystallography for solid-state structures. These techniques allow for the determination of the compound's conformation, electronic structure, and functional group orientation (Sainsbury, 1991).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles, and electrophilic aromatic substitution reactions facilitated by the activating effects of the methoxy group. The presence of the amide functionality also allows for further derivatization, such as reduction to the corresponding amine or conversion into other functional groups (Halberstadt, 2017).

Physical Properties Analysis

The physical properties of "this compound," such as melting point, solubility in different solvents, and thermal stability, can be predicted based on its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its behavior in biological systems or as a material precursor (Haman, Camille, et al., 2015).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards acids/bases, and photostability, are essential for understanding the compound's behavior in chemical syntheses and potential biological applications. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group influence the compound's reactivity and interaction with biomolecules (Ilyasov, I., et al., 2020).

References:

Eigenschaften

IUPAC Name |

4-chloro-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRAAMUTPRLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)

![4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)

![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)

![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)

![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)

![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)

![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)

![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)

![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)